molecular formula C23H17N3O2 B3019487 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate CAS No. 477857-37-7

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate

Cat. No. B3019487
CAS RN: 477857-37-7
M. Wt: 367.408
InChI Key: JYYKUMDZLIJHRA-UHFFFAOYSA-N
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Description

Synthesis and Properties of Novel Polyimides

The research on aromatic diamine monomers, specifically 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), has led to the successful synthesis of novel polyimides. These polyimides were created through polycondensation with various aromatic dianhydrides and exhibited exceptional solubility in both strong dipolar solvents and common organic solvents. Notably, they demonstrated remarkable thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen. The glass-transition temperatures ranged from 208 to 324°C, and the polyimides were predominantly amorphous according to wide-angle X-ray diffraction measurements .

Comparative Carcinogenicities of Azo Compounds

A study comparing the carcinogenicity of various azo compounds, including 4-N-pyrrolidinylazobenzene and its derivatives, found that these compounds did not induce carcinogenic effects in rats under conditions where N,N-dimethyl-4-aminoazobenzene did. This suggests that predictions of carcinogenic activity based on structural analysis may be premature without whole-animal data. The transformation of BHK cells may not be a reliable predictor of carcinogenic activity in animals .

Synthesis of Azo Dyes from Benzoimidazo Pyrimidinone

A series of novel phenylazopyrimidone dyes were synthesized from 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one. The dyes were characterized by various spectroscopic techniques, and their absorption properties were analyzed in different pH and solvent conditions. The study found that the electronic nature of substituents at various positions on the phenyl ring affected the absorption ability of the dyes .

Pyrido Pyrimidinone Derivatives as Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives were tested as aldose reductase inhibitors and exhibited micromolar/submicromolar activity levels. The introduction of hydroxy groups enhanced inhibitory potency, and the presence of phenol or catechol hydroxyls was crucial for enzyme recognition. These compounds also displayed significant antioxidant properties, with catechol derivatives showing the best activity .

Structural and Spectroscopic Characterization of a Heterocyclic Compound

A heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was synthesized and characterized using various spectroscopic methods and X-ray diffraction. The study provided detailed insights into the molecular geometry, vibrational wavenumbers, and chemical shifts. Theoretical calculations were used to investigate molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .

Mitsunobu Reaction for Synthesis of Furo Pyrimidines

An efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines via the Mitsunobu reaction was developed. The study explored the influence of substituents in the arylamine moiety on the reaction and observed an unexpected nucleophilic substitution of a nitro group in one of the reaction steps .

Catalytic Effects of Polymer-bound Pyridine

The catalytic properties of 4-[N-(3-hydroxypropyl)-N-methylamino]pyridine were investigated. The compound was bound to a polymer resin and used as a catalyst in reactions with phenyl isocyanate. The study found that the polymer system had a higher rate constant for the forward reaction compared to the reverse reaction. The catalytic properties were attributed to the ability to decarboxylate mixed anhydrides .

Synthesis and Characterization of a Pyridinylethynyl Phenyl Compound

The compound 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol was synthesized through Sonogashira coupling and characterized by NMR and X-ray single-crystal diffraction. The crystal structure was determined, providing valuable information on the molecular arrangement .

Antibacterial and Radical Scavenging Properties of Azo-Azomethine Compounds

A series of azo–azomethine compounds were synthesized and their antibacterial and radical scavenging properties were evaluated. The study found that compounds with electron-donating groups in the aryl azo component exhibited significant antibacterial activity against various bacteria and also showed scavenging effects. The activity was influenced by the nature and position of substituent groups .

Synthesis of Pyrimidinyl-2H-Indazoles

The reaction of nitrophenylpyrimidines with benzyl cyanide led to the synthesis of pyrimidinyl derivatives of dibenzolyazoxybenzene. Reductive cyclization of these derivatives resulted in substituted 2H-indazoles, providing a new method for synthesizing this class of compounds .

properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-16-5-7-18(8-6-16)23(27)28-19-11-9-17(10-12-19)22-25-15-13-21(26-22)20-4-2-3-14-24-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYKUMDZLIJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate

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